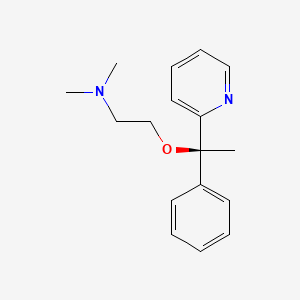
Doxylamine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxylamine, (S)-: is an antihistamine medication primarily used to treat insomnia and allergies. It is also used in combination with pyridoxine (vitamin B6) to treat morning sickness in pregnant women . Doxylamine is a first-generation antihistamine, which means it can cross the blood-brain barrier and produce sedative effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of doxylamine involves the reaction of N,N-dimethyl-2-(1-phenyl-1-pyridin-2-yl-ethoxy)-ethanamine with various reagents. One method involves cooling the reaction system to 0-5°C, adding 20-30% ammonium chloride, stirring for 30 minutes, and then separating the layers . Another method involves the preparation of doxylamine succinate crystal form S, which is characterized by specific X-ray powder diffraction patterns .
Industrial Production Methods: Industrial production of doxylamine typically involves the synthesis of its succinate salt form. The process includes the reaction of the base compound with succinic acid to form doxylamine succinate, which is then crystallized and purified .
Analyse Chemischer Reaktionen
Types of Reactions: Doxylamine undergoes various chemical reactions, including:
Oxidation: Doxylamine can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Doxylamine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products: The major products formed from these reactions include various degradation products, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) .
Wissenschaftliche Forschungsanwendungen
Chemistry: Doxylamine is used as a model compound in various chemical studies, particularly those involving antihistamines and their interactions with other compounds .
Biology: In biological research, doxylamine is used to study the effects of antihistamines on the central nervous system and their potential therapeutic applications .
Medicine: Medically, doxylamine is used to treat insomnia, allergies, and morning sickness in pregnant women. It is also studied for its potential use in treating other conditions like Parkinson’s disease .
Industry: In the pharmaceutical industry, doxylamine is used in the formulation of various over-the-counter medications for sleep and allergy relief .
Wirkmechanismus
Doxylamine acts by competitively inhibiting histamine at H1 receptors, which reduces the effects of histamine in the body . It also has substantial sedative and anticholinergic effects, which contribute to its use as a sleep aid and in treating allergies . The compound targets histamine receptors in the brain, leading to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: Another first-generation antihistamine used for similar purposes, including treating allergies and insomnia.
Chlorpheniramine: Also a first-generation antihistamine, but with less pronounced sedative effects compared to doxylamine.
Uniqueness: Doxylamine is unique in its strong sedative effects, making it particularly effective as a sleep aid. It also has a longer duration of action compared to some other first-generation antihistamines, which can lead to next-day drowsiness .
Eigenschaften
| Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |
CAS-Nummer |
76210-47-4 |
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m0/s1 |
InChI-Schlüssel |
HCFDWZZGGLSKEP-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |
Siedepunkt |
279 to 286 °F at 0.5 mmHg (NTP, 1992) 137-141 °C @ 0.5 MM HG |
Color/Form |
LIQ |
melting_point |
25 °C CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ |
Physikalische Beschreibung |
Doxylamine is a clear colorless liquid. (NTP, 1992) Solid |
Löslichkeit |
1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/ Soluble in acids. |
Dampfdruck |
Slightly volatile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


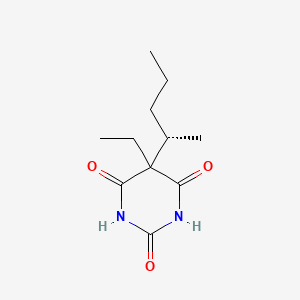
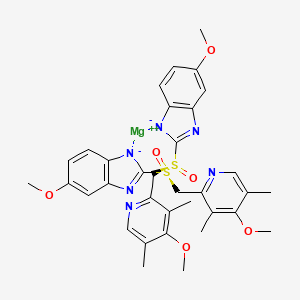

![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)



![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide](/img/structure/B10761728.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19E)-26-[(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10761731.png)
![5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B10761741.png)
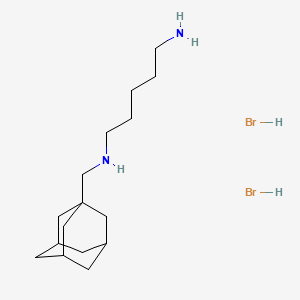
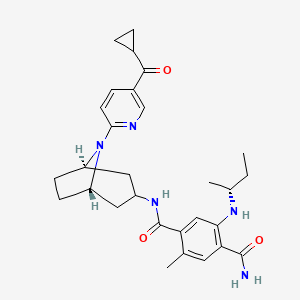
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10761767.png)
![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
